3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
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Overview
Description
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the 3-methyl, 3-methylbutyl, and 4-phenylpiperazin-1-yl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, piperazine derivatives, and phenylboronic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key factors include the availability of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)9-10-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-13-11-25(12-14-26)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVQUYHZOGNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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